
DL-AP5
Vue d'ensemble
Description
Il s'agit d'un antagoniste sélectif du récepteur N-méthyl-D-aspartate (NMDA), qui entre en compétition avec la liaison du glutamate et est couramment utilisé pour inhiber la plasticité synaptique dépendante du NMDA . Ce composé a des applications significatives dans la recherche en neurosciences en raison de sa capacité à moduler la transmission synaptique et la plasticité.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le DL-AP5 peut être synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes :
Matière de départ : La synthèse commence par la préparation de l'acide 2-amino-5-phosphonopentanoïque.
Phosphorylation : L'acide aminé subit une phosphorylation pour introduire le groupe acide phosphonique.
Méthodes de production industrielle : La production industrielle de this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des systèmes automatisés pour un contrôle précis des conditions réactionnelles et des étapes de purification .
Analyse Des Réactions Chimiques
Competitive Antagonism at NMDA Receptors
DL-AP5 binds reversibly to the glutamate recognition site of NMDA receptors, preventing agonist-induced activation.
Key Findings:
-
Binding Mechanism :
this compound competes with glutamate for the ligand-binding domain (LBD) of GluN2A subunits, forming polar interactions with residues Ser511, Thr513, and Arg518 (GluN2A-D1) and water-mediated contacts with D2 residues (Val685, Tyr730) . -
IC₅₀ Values :
-
Structural Rearrangements :
The phosphono group of this compound induces conformational shifts in the GluN2A LBD, displacing D2 residues (e.g., Tyr730) and reducing glutamate affinity .
Stereospecific Interactions with Non-NMDA Targets
This compound exhibits isomer-dependent effects on acid-sensing ion channels (ASICs):
ASIC1a Modulation:
-
L-AP5 (inactive at NMDA receptors) enhances ASIC1a open probability (Pₒ) by 40–60% at pH 7.0–7.2 via direct binding (Kd = 12.7 µM) .
-
D-AP5 and This compound show no significant interaction with ASIC1a .
Synaptic Plasticity and Long-Term Potentiation (LTP)
This compound blocks NMDA receptor-dependent synaptic plasticity:
Experimental Evidence:
-
LTP Inhibition :
-
Short-Term Potentiation (STP) :
this compound-sensitive STP precedes LTP and requires distinct NMDA receptor subunits .
Pharmacological Selectivity and Off-Target Effects
Target | Effect of this compound | Concentration Tested | Source |
---|---|---|---|
AMPA Receptors | No inhibition | ≤100 µM | |
Kainate Receptors | No inhibition | ≤100 µM | |
ASIC1a (L-AP5) | Potentiation | 200 µM |
This compound does not interact with metabotropic glutamate receptors or voltage-gated ion channels .
Solubility and Experimental Handling
Property | Detail |
---|---|
Solubility in H₂O | 100 mM (sodium salt preferred) |
Storage | Room temperature, desiccated |
Centrifugation | 10,000 × g for 5 min pre-use |
Applications De Recherche Scientifique
NMDA Receptor Antagonism and Synaptic Plasticity
DL-AP5 is predominantly recognized for its role in inhibiting NMDA receptor-mediated synaptic plasticity. The D-isomer of AP5 exhibits significantly higher potency than the L-isomer, making it a critical tool for researchers studying the mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), which are essential for learning and memory.
Key Findings:
- Long-Term Potentiation: Studies have shown that this compound effectively blocks LTP in hippocampal slices, demonstrating its utility in exploring the physiological roles of NMDA receptors in synaptic strengthening during learning processes .
- Behavioral Implications: Research indicates that administration of this compound impairs spatial learning tasks in rodents, correlating with its ability to block LTP. This suggests that NMDA receptor activity is crucial for certain types of memory formation .
Pain Research
This compound has been employed to investigate the role of NMDA receptors in pain pathways. Its application has provided insights into how glutamatergic signaling contributes to pain perception and modulation.
Key Findings:
- Pain Mechanisms: The use of this compound in animal models has helped elucidate the involvement of NMDA receptors in both acute and chronic pain states, suggesting potential therapeutic avenues for pain management .
Studies on Learning and Memory
The impact of this compound on cognitive functions has made it a valuable compound in behavioral neuroscience. Its antagonistic effects on NMDA receptors have been linked to impairments in various learning paradigms.
Key Findings:
- Fear Conditioning: Research has demonstrated that this compound disrupts fear conditioning paradigms, highlighting its role in associative learning processes .
- Developmental Studies: Investigations into developmental neurobiology have shown that exposure to this compound during critical periods can affect synaptic maturation and plasticity, impacting behavioral outcomes later in life .
Interaction with Other Neurotransmitter Systems
This compound's effects extend beyond NMDA receptor antagonism; it also interacts with other neurotransmitter systems. For example, studies suggest an interplay between ghrelin signaling and glutamatergic pathways mediated by NMDA receptors, influencing feeding behavior .
Data Table: Summary of this compound Applications
Case Studies and Experimental Insights
- Spatial Learning Impairment : A study demonstrated that rats infused with this compound showed significant deficits in spatial learning tasks compared to controls. This impairment was dose-dependent and directly correlated with the blockade of LTP observed via electrophysiological recordings .
- Chronic Pain Models : In models of chronic pain, administration of this compound reduced hyperalgesia responses, indicating its potential as a therapeutic agent targeting NMDA receptors involved in pain pathways .
- Developmental Impact : Research involving juvenile animals exposed to this compound revealed alterations in synaptic connectivity and behavioral outcomes related to cognitive functions, emphasizing the importance of NMDA receptor activity during critical developmental windows .
Mécanisme D'action
DL-AP5 exerts its effects by competitively inhibiting the binding of glutamate to NMDA receptors. This inhibition prevents the activation of NMDA receptors, which are crucial for synaptic plasticity and memory formation. By blocking these receptors, this compound modulates synaptic transmission and reduces excitotoxicity, which is implicated in various neurological disorders .
Comparaison Avec Des Composés Similaires
Uniqueness of this compound: this compound is unique due to its racemic nature, combining both D- and L-isomers, which allows it to exhibit a broader range of biological activities. Its selective antagonism of NMDA receptors makes it a valuable tool in neuroscience research for studying synaptic plasticity and excitotoxicity .
Activité Biologique
DL-AP5, a racemic mixture of the D- and L-isomers of 2-amino-5-phosphonopentanoate (AP5), is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound plays a critical role in neuroscience research due to its ability to inhibit NMDA receptor-mediated synaptic plasticity, which is essential for processes such as learning and memory. This article will delve into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Overview of this compound
Chemical Structure and Properties
- Molecular Formula: CHNOP
- Molecular Weight: 202.1 g/mol
- Isomers:
- D-AP5: More active isomer with approximately 52-fold higher potency than L-AP5.
- L-AP5: Less active isomer.
This compound is primarily used in experimental settings to study the role of NMDA receptors in various neurological processes.
This compound acts as a competitive antagonist at the glutamate binding site on NMDA receptors. By blocking this receptor, it effectively inhibits calcium influx associated with NMDA receptor activation, thereby modulating synaptic transmission and plasticity.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce NMDA-induced depolarization in cortical neurons. The effectiveness of this compound varies with concentration:
Concentration (µM) | Effect on NMDAR Current |
---|---|
1 | Partial inhibition |
10 | Moderate inhibition |
50 | Full antagonism |
At a concentration of 50 µM, this compound achieves complete antagonism of evoked NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in mouse cortical neurons .
In Vivo Studies
Research has shown that this compound impairs spatial learning and long-term potentiation (LTP) in vivo. A notable study indicated that:
- Dose-response relationship: The impairment of spatial learning was found to be dose-dependent, highly correlated with the inhibition of hippocampal LTP.
- Concentration findings: The extracellular concentrations required to impair spatial learning were comparable to those needed to block LTP in vitro, suggesting a strong link between NMDA receptor activity and cognitive functions .
Case Study: Spatial Learning Impairment
In an experiment conducted by Davis et al., rats administered with varying doses of D-AP5 exhibited significant impairments in spatial learning tasks:
Dose (nmol) | Learning Impairment Observed |
---|---|
0 | No impairment |
5 | Mild impairment |
10 | Moderate impairment |
20 | Severe impairment |
The study concluded that no concentration blocked LTP without affecting learning, highlighting the critical role of NMDA receptors in cognitive processes .
Clinical Implications
This compound has been utilized in various preclinical models to explore its potential therapeutic applications, particularly in conditions like chronic pain and neurodegenerative diseases. For instance, studies have shown that:
Propriétés
IUPAC Name |
2-amino-5-phosphonopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROEQBFPPIACJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893701 | |
Record name | 2-Amino-5-phosphopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76326-31-3 | |
Record name | 2-Amino-5-phosphonovaleric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76326-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-phosphonovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076326313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-phosphopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-2-Amino-5-phosphonovaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-5-PHOSPHONOVALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39PJ29YY8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.